5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC14658489
Molecular Formula: C9H10N4
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
![5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine -](/images/structure/VC14658489.png)
Specification
Molecular Formula | C9H10N4 |
---|---|
Molecular Weight | 174.20 g/mol |
IUPAC Name | 5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C9H10N4/c10-8-5-7(6-1-2-6)12-9-3-4-11-13(8)9/h3-6H,1-2,10H2 |
Standard InChI Key | QEIGJGALSVSTAO-UHFFFAOYSA-N |
Canonical SMILES | C1CC1C2=NC3=CC=NN3C(=C2)N |
Introduction
Chemical Structure and Molecular Characteristics
Core Scaffold and Substituent Effects
5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. The cyclopropyl group at position 5 introduces steric and electronic modifications that enhance binding affinity to biological targets like mPPases . The amine group at position 7 contributes to hydrogen bonding interactions, critical for inhibitory activity .
Table 1: Molecular Properties of 5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine
Property | Value |
---|---|
Molecular Formula | C₉H₁₀N₄ |
Molecular Weight | 174.20 g/mol |
IUPAC Name | 5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine |
Canonical SMILES | C1CC1C2=NC3=CC=NN3C(=C2)N |
Topological Polar Surface Area | 71.6 Ų |
The cyclopropyl moiety’s rigid structure reduces conformational flexibility, potentially improving target selectivity. Computational models suggest a cLogP of 2.8 and cLogD of 3.6, indicating moderate lipophilicity suitable for membrane penetration .
Synthesis and Optimization
Synthetic Routes
The synthesis of 5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine typically begins with pyrazole or pyrimidine precursors. A common pathway involves:
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Condensation: Reacting cyclopropylacetonitrile with hydrazine to form a pyrazole intermediate.
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Cyclization: Treating the intermediate with a β-diketone to construct the pyrimidine ring.
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Amination: Introducing the amine group at position 7 via nucleophilic substitution .
Table 2: Comparative Analysis of Synthetic Methods
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Condensation-Cyclization | 65 | 97 | Scalability |
Microwave-Assisted | 78 | 99 | Reduced reaction time |
Solid-Phase Synthesis | 45 | 95 | Ease of purification |
Microwave-assisted synthesis enhances reaction efficiency, achieving yields up to 78%. Solid-phase approaches, though lower-yielding, simplify purification steps .
Analytical Validation
Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals for the cyclopropyl (δ 1.2–1.5 ppm) and amine protons (δ 6.8 ppm). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 174.20 . Purity assessments via HPLC typically exceed 97%, ensuring suitability for biological testing .
Pharmacological Applications
Inhibition of Membrane-Bound Pyrophosphatases
5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine exhibits low micromolar inhibition (IC₅₀ = 2.4 μM) against Thermotoga maritima mPPase, a model enzyme for protozoan homologs . In Plasmodium falciparum membranes, the compound reduces mPPase activity by 70% at 10 μM, correlating with disrupted proton gradient maintenance .
Table 3: Antiparasitic Activity Profile
Organism | IC₅₀ (μM) | Selectivity Index (vs. Mammalian Cells) |
---|---|---|
Plasmodium falciparum | 3.1 | >100 |
Trypanosoma brucei | 5.8 | 45 |
Leishmania donovani | 7.2 | 28 |
The high selectivity index (>100) against P. falciparum underscores its potential as an antimalarial agent .
Mechanism of Action
The compound binds to the pyrophosphate hydrolysis site of mPPases, as evidenced by molecular docking studies . Key interactions include:
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Hydrogen bonding between the amine group and Asp97.
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Hydrophobic contacts with the cyclopropyl moiety and Val124 .
This dual-binding mode disrupts proton translocation, leading to acidocalcisome dysfunction and parasite death .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Replacing the cyclopropyl group at position 5 with position 2 (as in 2-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine) reduces mPPase inhibition by 50%, highlighting the importance of substituent placement .
Table 4: Structural and Activity Comparison
Compound | mPPase IC₅₀ (μM) | Aqueous Solubility (μM) |
---|---|---|
5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine | 2.4 | 8.5 |
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine | 4.7 | 6.2 |
5-Methylpyrazolo[1,5-a]pyrimidin-7-amine | 12.3 | 15.4 |
The 5-cyclopropyl derivative’s superior activity and moderate solubility make it a more viable drug candidate than alkyl-substituted analogs .
Future Directions and Challenges
Optimization of Pharmacokinetic Properties
Despite promising efficacy, 5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine faces challenges such as high plasma protein binding (98%) and rapid hepatic clearance (210 μL/min/mg protein) . Structural modifications, like introducing fluorine atoms, could enhance metabolic stability without compromising activity .
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